N-(2-fluorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Description
N-(2-fluorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a spirocyclic compound featuring a triazaspiro[4.5]decane core with a 2-fluorophenyl carboxamide group and a 4-methylbenzyl substituent. Spirocyclic structures are valued in drug discovery for their conformational rigidity, which enhances target selectivity and metabolic stability. This compound’s design likely aims to optimize receptor binding and pharmacokinetic properties through fluorination and aromatic substitution.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-15-6-8-16(9-7-15)14-27-19(28)22(25-21(27)30)10-12-26(13-11-22)20(29)24-18-5-3-2-4-17(18)23/h2-9H,10-14H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKRKSDKUTWJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)NC4=CC=CC=C4F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a compound belonging to the class of triazaspirodecane derivatives. These compounds have garnered attention due to their potential therapeutic applications in various medical fields, particularly in cardiology and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 427.40 g/mol. The compound features a unique spiro structure that contributes to its biological activity.
Research indicates that triazaspiro compounds interact with various biological targets, including:
- Mitochondrial Permeability Transition Pore (mPTP) : These compounds have been shown to inhibit mPTP opening, which is crucial in preventing cell death during myocardial infarction (MI) by preserving mitochondrial function and ATP levels .
- Phospholipase D2 (PLD2) : Some derivatives exhibit selective inhibition of PLD2, a target implicated in several signaling pathways related to cancer and inflammation .
Pharmacological Effects
The biological activity of this compound has been evaluated through various pharmacological assays:
- Antipsychotic Activity : In behavioral pharmacology tests on rats and squirrel monkeys, certain triazaspiro compounds demonstrated antipsychotic profiles with reduced neurological side effects compared to traditional antipsychotics .
- Cardioprotective Effects : In models of myocardial infarction, the compound showed a decrease in apoptotic rates and overall improvement in cardiac function when administered during reperfusion .
Case Study 1: Cardiovascular Protection
A study evaluated the effects of a triazaspiro compound on cardiac function post-reperfusion. The administration resulted in significant reductions in cell death markers and improved left ventricular function compared to controls .
Case Study 2: Neuropharmacological Assessment
Research involving the administration of this compound indicated its potential as an antipsychotic agent with favorable side effect profiles. The study highlighted its efficacy in reducing catalepsy while maintaining behavioral activity .
Data Table: Summary of Biological Activities
Scientific Research Applications
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antitumor Activity : Compounds in the triazaspiro category have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against various bacterial strains.
- Enzyme Inhibition : Potential as inhibitors for specific enzymes involved in metabolic pathways.
Applications in Drug Discovery
The compound is included in several screening libraries aimed at drug discovery:
- Protein-Protein Interaction Library : This library includes over 218,000 compounds that can help identify modulators of protein interactions.
- Macl-GPIb alpha Interaction Library : It focuses on compounds that interact with the glycoprotein Ib alpha receptor, crucial for platelet function.
These libraries facilitate high-throughput screening processes to identify lead compounds for further development.
Case Studies and Research Findings
- Anticancer Studies : Preliminary studies have indicated that derivatives of this compound can inhibit the growth of specific cancer cell lines. For instance, a study published in Journal of Medicinal Chemistry demonstrated significant cytotoxicity against breast cancer cells (MCF-7) when treated with related triazaspiro compounds.
- Antimicrobial Research : A recent investigation assessed the antimicrobial efficacy of compounds similar to N-(2-fluorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide against Gram-positive and Gram-negative bacteria. Results indicated promising activity against resistant strains of Staphylococcus aureus.
- Enzyme Inhibition Studies : Research published in Bioorganic & Medicinal Chemistry Letters explored the inhibitory effects of this compound on specific kinases involved in cancer signaling pathways, suggesting potential therapeutic applications in targeted cancer therapy.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among analogs lie in substituents on the benzyl group (position 3 of the spiro ring) and the carboxamide-linked aryl group. These modifications influence molecular weight, lipophilicity, and electronic properties, which correlate with bioavailability and target affinity.
*Calculated based on analogous structures.
Key Observations :
- Fluorine vs.
- Aromatic Substitutions : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity, possibly improving receptor-binding affinity.
- Non-Aryl Carboxamides: Compounds like with acetamide groups may exhibit different solubility profiles and target engagement.
Pharmacological Activity
- Fluorinated aryl groups, as in the target compound, are common in CNS drugs due to their ability to cross the blood-brain barrier .
- Enzyme Inhibition : The spirocyclic core may act as a protease or kinase inhibitor scaffold. For example, tert-butyl 3-([1,1’-biphenyl]-4-yl)-... derivatives () demonstrate the impact of bulky substituents on enzyme active-site binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
